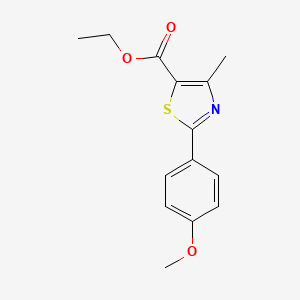
Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
概要
説明
Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a methyl group attached to the thiazole ring
科学的研究の応用
Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
-
Medicinal Chemistry: : It is studied for its potential as a pharmacophore in drug design. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.
-
Materials Science: : The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
-
Biological Studies: : It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 4-methoxyphenylthiourea can react with ethyl 2-bromo-3-oxobutanoate under basic conditions to form the thiazole ring.
-
Esterification: : The carboxylic acid group on the thiazole ring can be esterified using ethanol in the presence of an acid catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo oxidation reactions, particularly at the methoxyphenyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : The compound can be reduced using agents like lithium aluminum hydride, which can reduce the ester group to an alcohol.
-
Substitution: : The thiazole ring can undergo electrophilic substitution reactions. For example, halogenation can occur at the 2-position of the thiazole ring using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols from esters.
Substitution: Halogenated thiazole derivatives.
作用機序
The mechanism of action of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate: Contains a chlorine atom instead of a methoxy group.
Uniqueness
Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
特性
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-4-18-14(16)12-9(2)15-13(19-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRLIKYMFUPJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428789 | |
| Record name | ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54032-88-1 | |
| Record name | ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
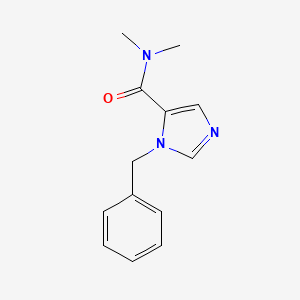
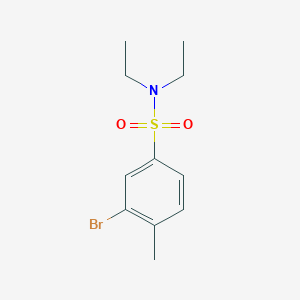
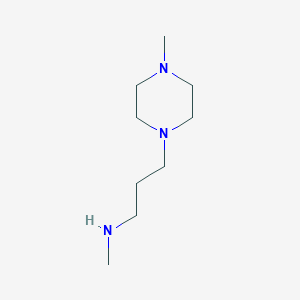
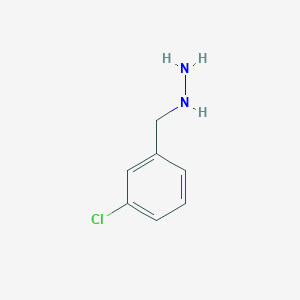
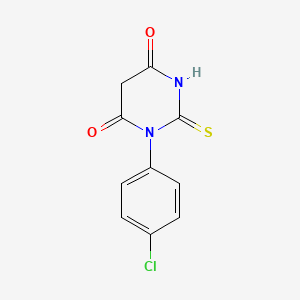


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine](/img/structure/B1352387.png)
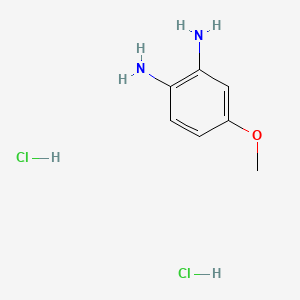
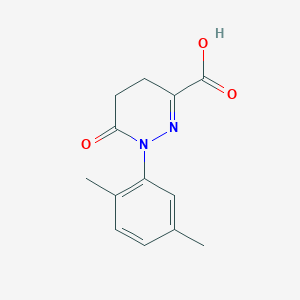
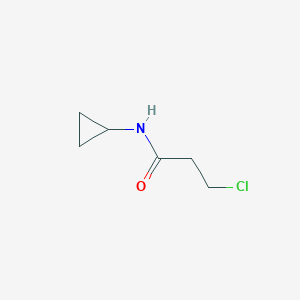
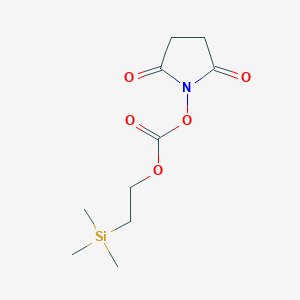
![4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1352401.png)

